4-[(2-fluorobenzyl)sulfonyl]morpholine
Overview
Description
4-[(2-fluorobenzyl)sulfonyl]morpholine is a synthetic organic compound that belongs to the class of sulfonamides. It is a morpholine derivative containing a sulfonyl group attached to a 2-fluorobenzyl moiety. This compound is frequently utilized in medicinal chemistry as a building block for various pharmaceutical agents and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine typically involves the reaction of morpholine with 2-fluorobenzyl chloride in the presence of a base, followed by sulfonylation using a sulfonyl chloride. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorobenzyl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-fluorobenzyl)sulfonyl]morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-fluorobenzyl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The fluorobenzyl moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-fluorobenzyl)sulfonyl]morpholine: Similar structure but with the fluorine atom at the 4-position of the benzyl ring.
4-[(2-chlorobenzyl)sulfonyl]morpholine: Contains a chlorine atom instead of fluorine.
4-[(2-methylbenzyl)sulfonyl]morpholine: Contains a methyl group instead of fluorine.
Uniqueness
4-[(2-fluorobenzyl)sulfonyl]morpholine is unique due to the presence of the fluorine atom at the 2-position of the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfonyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-11-4-2-1-3-10(11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFXDWNQREKNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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